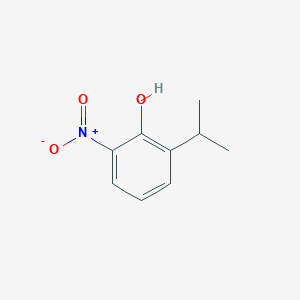
2-Isopropyl-6-nitrophenol
Overview
Description
2-Isopropyl-6-nitrophenol is an organic compound with the molecular formula C9H11NO3 . It is a derivative of nitrophenol, which are compounds of the formula HOC6H5−x(NO2)x . Nitrophenols are more acidic than phenol itself .
Synthesis Analysis
The synthesis of 2-Isopropyl-6-nitrophenol involves several steps. The phenolic hydroxyl of 2-bromo-6-nitrophenol, which is commercially available, is protected as a methyl ether by reacting it with methyl iodide . The protected intermediate can then undergo the cross-coupling reaction under Suzuki conditions with boronic acid .Molecular Structure Analysis
The molecular structure of 2-Isopropyl-6-nitrophenol consists of a benzene ring with a nitro group (-NO2) and an isopropyl group (-(CH3)2CH) attached to it . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .Chemical Reactions Analysis
Nitro compounds, such as 2-Isopropyl-6-nitrophenol, are a very important class of nitrogen derivatives. The nitro group, −NO2, is a hybrid of two equivalent resonance structures . Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .Scientific Research Applications
Atmospheric Occurrence and Analytical Techniques
2-Isopropyl-6-nitrophenol, as a nitrophenol compound, is indirectly studied through research on atmospheric nitrophenols. These compounds, including 2-nitrophenol (2-NP), are significant for their atmospheric occurrence, both in gas and condensed phases (rainwater, clouds, fog, and snow). Their sources include direct emissions from combustion processes and secondary formation in the atmosphere. The analytical detection and quantification of nitrophenols, including 2-isopropyl-6-nitrophenol analogs, employ techniques like High Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Understanding the atmospheric behavior of nitrophenols, including their sources, formation processes, and analytical methods, offers insights into environmental monitoring and the impacts of these compounds on air quality and climate change (Harrison et al., 2005).
Pharmacological Properties and Therapeutic Potential
2-Isopropyl-6-nitrophenol shares structural similarities with other phenolic compounds studied for their pharmacological properties. For instance, thymol (2-isopropyl-5-methylphenol), a structurally related compound, has been investigated for its antioxidant, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, antiseptic, and antitumor activities. Such studies underscore the potential therapeutic applications of phenolic compounds, including 2-isopropyl-6-nitrophenol, in addressing a wide range of diseases at biochemical and molecular levels. The research on thymol, for example, highlights the broader pharmacological context within which 2-isopropyl-6-nitrophenol's effects might be understood, pointing to possible anti-inflammatory and antioxidant roles that could be explored in future studies (Nagoor Meeran et al., 2017).
Environmental Toxicology and Degradation Products
Studies on brominated phenols, such as 2,4,6-tribromophenol, provide a framework for understanding the environmental behavior and toxicology of phenolic compounds, including 2-isopropyl-6-nitrophenol. These investigations shed light on the concentrations, toxicokinetics, toxicodynamics, and environmental fate of brominated phenols. Understanding the degradation products and environmental persistence of these compounds is crucial for assessing their ecological and health risks. Such research outlines the importance of examining the environmental impact of phenolic compounds, suggesting areas for further investigation regarding 2-isopropyl-6-nitrophenol's environmental fate and potential risks (Koch & Sures, 2018).
Mechanism of Action
Target of Action
As a phenolic compound, it may interact with various enzymes and proteins within the cell .
Mode of Action
Phenolic compounds like 2-isopropyl-6-nitrophenol are known to interact with their targets through hydrogen bonding and hydrophobic interactions . The presence of the nitro group might also influence its interaction with targets.
Biochemical Pathways
Phenolic compounds are known to be involved in various biochemical reactions, including nucleophilic aromatic substitution . The presence of a nitro group in the compound might influence its participation in these reactions .
Pharmacokinetics
Phenolic compounds are generally known for their high reactivity and potential for metabolism into various other compounds .
Result of Action
Phenolic compounds can have various effects at the molecular and cellular level, depending on their specific structure and the nature of their interaction with cellular targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Isopropyl-6-nitrophenol. Factors such as pH, temperature, and the presence of other compounds can affect its reactivity and interactions with targets .
Safety and Hazards
properties
IUPAC Name |
2-nitro-6-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6(2)7-4-3-5-8(9(7)11)10(12)13/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFSVDKJKYCCEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336074 | |
| Record name | 2-isopropyl-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyl-6-nitrophenol | |
CAS RN |
7545-71-3 | |
| Record name | 2-isopropyl-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




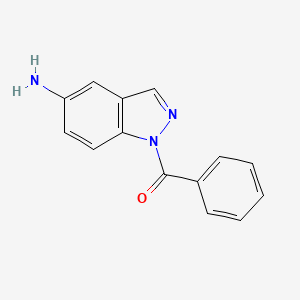
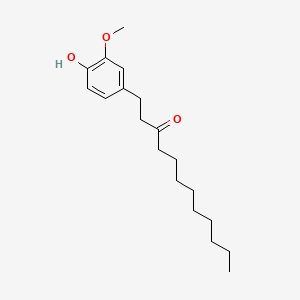
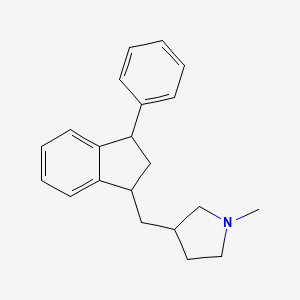

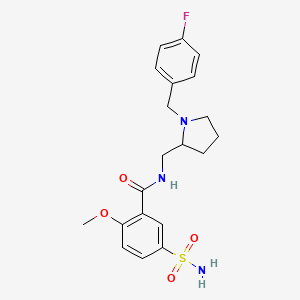

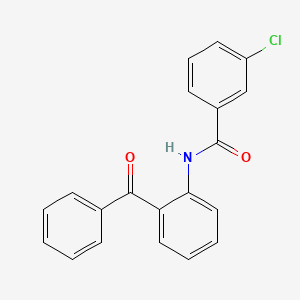

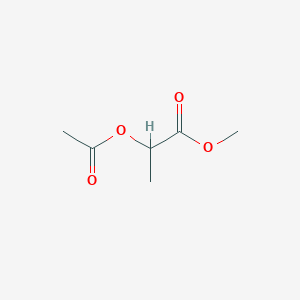

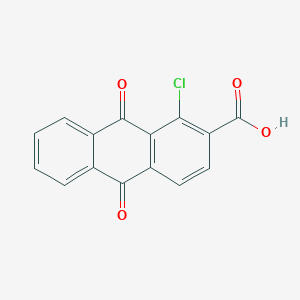
![4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1619069.png)